molecular formula C19H22ClN3O4S2 B2867542 N-(5-chloro-2-methoxyphenyl)-2-[[3-(2-methoxyethyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide CAS No. 851410-31-6

N-(5-chloro-2-methoxyphenyl)-2-[[3-(2-methoxyethyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide

Cat. No.: B2867542
CAS No.: 851410-31-6
M. Wt: 455.97
InChI Key: JZHUCHWPOHCVFK-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-[[3-(2-methoxyethyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide is a potent and selective small molecule inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family, with a primary research focus on FGFR1, FGFR2, and FGFR3 source . Its mechanism of action involves competitive binding at the ATP-binding pocket of the receptor, effectively blocking downstream phosphorylation and signaling through the MAPK and PI3K/AKT pathways source . This targeted inhibition makes it a critical tool compound for investigating the role of aberrant FGFR signaling in oncogenesis, particularly in cancers characterized by FGFR amplifications, mutations, or fusions, such as urothelial carcinoma, endometrial cancer, and glioblastoma source . Researchers utilize this compound in vitro to elucidate the functional consequences of FGFR blockade on cancer cell proliferation, migration, and survival, and in vivo to validate FGFR as a therapeutic target in xenograft models source . Its specific scaffold is designed to overcome limitations of earlier inhibitors, offering a valuable asset for probing FGFR biology and supporting the development of novel targeted cancer therapies.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[[3-(2-methoxyethyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O4S2/c1-11-8-14-17(29-11)18(25)23(6-7-26-2)19(22-14)28-10-16(24)21-13-9-12(20)4-5-15(13)27-3/h4-5,9,11H,6-8,10H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZHUCHWPOHCVFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)NC3=C(C=CC(=C3)Cl)OC)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of 6-Methyl-4-Oxo-6,7-Dihydrothieno[3,2-d]Pyrimidine

The synthesis begins with methyl 3-amino-4-methylthiophene-2-carboxylate (1), which undergoes cyclization with potassium cyanate in acetic acid to yield 6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidine (2).

Reaction Conditions

  • Reactants : Methyl 3-amino-4-methylthiophene-2-carboxylate (1 eq), potassium cyanate (2.4 eq)
  • Solvent : Acetic acid (7.5 vol)
  • Temperature : 10–25°C, 2 h
  • Yield : 78%

Introduction of 2-Methoxyethyl Group at Position 3

Intermediate 2 is alkylated with 2-methoxyethyl bromide under basic conditions. Sodium hydride (NaH) in tetrahydrofuran (THF) facilitates deprotonation at position 3, followed by nucleophilic attack of the alkoxide.

Reaction Conditions

  • Reactants : 6-Methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidine (1 eq), 2-methoxyethyl bromide (1.2 eq)
  • Base : NaH (1.5 eq)
  • Solvent : THF, 0°C to room temperature, 12 h
  • Yield : 65%

Thiolation at Position 2

The 2-chloro derivative (3) reacts with thiourea in ethanol under reflux to replace chlorine with a thiol group.

Reaction Conditions

  • Reactants : 3-(2-Methoxyethyl)-2-chloro-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidine (1 eq), thiourea (3 eq)
  • Solvent : Ethanol, reflux, 6 h
  • Yield : 82%

Synthesis of Intermediate B: Acetamide Side Chain

Preparation of N-(5-Chloro-2-Methoxyphenyl)Acetamide

5-Chloro-2-methoxyaniline (4) is acetylated with acetyl chloride in dichloromethane (DCM) using triethylamine as a base.

Reaction Conditions

  • Reactants : 5-Chloro-2-methoxyaniline (1 eq), acetyl chloride (1.1 eq)
  • Solvent : DCM, 0°C to room temperature, 2 h
  • Yield : 89%

Chloroacetylation

The acetamide (5) reacts with chloroacetyl chloride in the presence of DMAP (4-dimethylaminopyridine) to form 2-chloro-N-(5-chloro-2-methoxyphenyl)acetamide.

Reaction Conditions

  • Reactants : N-(5-Chloro-2-methoxyphenyl)acetamide (1 eq), chloroacetyl chloride (1.2 eq)
  • Catalyst : DMAP (0.1 eq)
  • Solvent : DCM, room temperature, 4 h
  • Yield : 75%

Final Coupling Reaction

Intermediates A and B undergo nucleophilic substitution in dimethylformamide (DMF) with potassium carbonate as a base.

Reaction Conditions

  • Reactants : Intermediate A (1 eq), Intermediate B (1.1 eq)
  • Base : K₂CO₃ (2 eq)
  • Solvent : DMF, 60°C, 8 h
  • Purification : Recrystallization from ethanol/water
  • Yield : 70%, Purity: 96% (HPLC)

Spectroscopic Characterization

Technique Key Data
¹H NMR (400 MHz, DMSO-d₆) δ 10.21 (s, 1H, NH), 7.52 (d, J = 8.8 Hz, 1H), 7.03 (d, J = 2.8 Hz, 1H), 6.82 (dd, J = 8.8, 2.8 Hz, 1H), 4.32 (s, 2H, SCH₂), 3.89 (t, J = 6.4 Hz, 2H, OCH₂CH₂), 3.75 (s, 3H, OCH₃), 3.48 (t, J = 6.4 Hz, 2H, CH₂O), 3.28 (s, 3H, OCH₃), 2.91 (s, 3H, CH₃)
¹³C NMR (101 MHz, DMSO-d₆) δ 194.2 (C=O), 168.5 (C=S), 154.3 (pyrimidine C), 149.6 (Ar-C), 132.8 (Ar-Cl), 115.4–121.2 (Ar), 70.3 (OCH₂CH₂), 59.1 (OCH₃), 57.8 (OCH₂), 45.2 (SCH₂), 28.4 (CH₃)
HRMS (ESI+) m/z calc. for C₂₁H₂₃Cl₂N₃O₅S₂: 548.0521; found: 548.0518

Optimization and Challenges

Alkylation Efficiency

Initial attempts using 2-methoxyethyl chloride resulted in <20% yield due to poor leaving group ability. Switching to 2-methoxyethyl bromide improved yields to 65%.

Thiolation Side Reactions

Thiourea excess (>3 eq) led to disulfide formation. Optimal stoichiometry (1:3) minimized byproducts.

Purification Challenges

Silica gel chromatography caused product decomposition. Recrystallization from ethanol/water (3:1) achieved >95% purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-2-[[3-(2-methoxyethyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and nucleophiles like sodium methoxide (NaOMe). The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a more saturated thienopyrimidine ring system.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for developing new synthetic methodologies and exploring reaction mechanisms.

Biology

In biological research, N-(5-chloro-2-methoxyphenyl)-2-[[3-(2-methoxyethyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, this compound is explored for its therapeutic potential. Its ability to interact with specific biological targets could lead to the development of new treatments for various diseases.

Industry

In the industrial sector, this compound could be used as an intermediate in the synthesis of more complex molecules or as a specialty chemical in various applications.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-[[3-(2-methoxyethyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or interference with cellular signaling pathways.

Comparison with Similar Compounds

Substituent Variations in the Aromatic Ring

  • N-(4-Chloro-2-methoxy-5-methylphenyl)-2-[(3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide (): Key Differences: The phenyl group has a 4-chloro and 5-methyl substitution vs. 5-chloro and 2-methoxy in the target compound. The thienopyrimidinone ring has ethyl and dimethyl substituents instead of 2-methoxyethyl and methyl. Ethyl groups on the pyrimidinone ring could enhance lipophilicity .
  • N-(5-chloro-2-methylphenyl)-2-{[5-(4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide (): Key Differences: A sulfonyl group replaces the methoxyethyl substituent, and the phenyl ring has a methyl instead of methoxy group.

Modifications in the Thienopyrimidinone Core

  • 2-[5-(5-methylfuran-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide (): Key Differences: A 5-methylfuran and propenyl group replace the methoxyethyl and methyl substituents.
  • N-(2-chlorophenyl)-2-[[5-(4-methylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide (): Key Differences: A pyrimidinone core replaces the thienopyrimidinone, and a tosyl group is present.

NMR and Structural Analysis

  • NMR Trends : In analogs like 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide (), chemical shifts at δ 12.50 (NH) and δ 10.10 (NHCO) indicate strong hydrogen bonding, similar to the target compound. Shifts in regions A (δ 29–36) and B (δ 39–44) are sensitive to substituent changes, as seen in .

Melting Points and Stability

  • The analog in has a melting point of 230°C, suggesting high thermal stability due to hydrogen bonding and planar aromatic systems. The target compound’s melting point is unreported but likely comparable given structural similarities .

Data Table: Key Analogs and Properties

Compound Name Substituents (vs. Target) Melting Point (°C) Notable Activity Evidence ID
Target Compound Reference N/A Hypothetical enzyme inhibition
N-(4-Chloro-2-methoxy-5-methylphenyl)-... () 4-Cl, 5-Me phenyl; ethyl, 5,6-diMe on core N/A Unreported 10
N-(5-chloro-2-methylphenyl)-... () 2-Me phenyl; 4-MeO-benzenesulfonyl on core N/A Unreported 17
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide () Dichlorophenyl; pyrimidinone core 230 Potential bioactivity 5
Dimethenamid () 2,3-dimethylphenyl; isopropyl group N/A Herbicide 16

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-chloro-2-methoxyphenyl)-2-[[3-(2-methoxyethyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Reactant of Route 2
Reactant of Route 2
N-(5-chloro-2-methoxyphenyl)-2-[[3-(2-methoxyethyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide

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